5-bromo-2-cyclobutyl-5H-pyrimidin-4-one
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Overview
Description
5-Bromo-2-cyclobutyl-5H-pyrimidin-4-one is a heterocyclic organic compound that features a bromine atom, a cyclobutyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-cyclobutyl-5H-pyrimidin-4-one typically involves the bromination of a pyrimidinone precursor. One common method is the bromination of 2-cyclobutyl-4-hydroxypyrimidine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclobutyl-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-cyclobutyl-5H-pyrimidin-4-one derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-cyclobutyl-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-cyclobutyl-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-hydroxy-2-(cyclobutyl)pyrimidine: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Cyclobutyl-4,5-dihydropyrimidine: Lacks the bromine atom and has a different oxidation state.
5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one hydrochloride: A hydrochloride salt form with a similar core structure.
Uniqueness
5-Bromo-2-cyclobutyl-5H-pyrimidin-4-one is unique due to its specific combination of a bromine atom, a cyclobutyl group, and a pyrimidinone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-2-cyclobutyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-8(6)12)5-2-1-3-5/h4-6H,1-3H2 |
InChI Key |
QPIVBFVBOUACLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=O)C(C=N2)Br |
Origin of Product |
United States |
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